

imazalil degradation products toxicity parent compound

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Compound Focus: Imazalil

CAS No.: 35554-44-0

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Toxicity Comparison: Imazalil vs. Key Metabolites

The table below summarizes the toxicity profiles of **imazalil** and its primary metabolites based on recent scientific and regulatory evaluations.

Compound	Genotoxicity / Carcinogenicity	Acute Toxicity (Parent Compound)	Key Toxicological Findings
Imazalil (Parent)	Classified as a <i>probable human carcinogen</i> by the U.S. EPA [1] [2]. Some older studies concluded it was non-carcinogenic [3].	Moderately toxic (EPA Toxicity Class II) [3]. Rat oral LD ₅₀ : 227-343 mg/kg [3].	Affects liver and nervous system in animals [3] [4]. Causes oxidative stress and developmental toxicity in fish [5].
Metabolite R014821	Genotoxic potential could not be ruled out in earlier assessments [6]. New 2025 data indicate it is unlikely to be genotoxic [7].	Information missing	A major metabolite from post-harvest use. Its previously unresolved genotoxicity was a critical data gap for risk assessment [6].
Metabolite FK-772	New 2025 data indicate it is unlikely to be genotoxic [7].	Information missing	—

Compound	Genotoxicity / Carcinogenicity	Acute Toxicity (Parent Compound)	Key Toxicological Findings
Metabolite FK-284	New 2025 data indicate it is unlikely to be genotoxic (based on read-across) [7].	Information missing	—

Experimental Data and Key Findings

Supporting experimental data and regulatory history provide context for the toxicity profiles.

- Genotoxicity Testing Protocols:** Recent studies use standardized in vitro methods. The **Salmonella mutagenicity Ames test** (using TA98 and TA100 strains) and the **alkaline comet assay** on human lymphocytes are employed to detect reverse mutations and DNA strand breaks, respectively [1] [2]. These tests, both with and without metabolic activation (S9 enzyme fraction), are central to concluding that metabolites R014821, FK-772, and FK-284 are unlikely to be genotoxic [7].
- Environmental Degradation and Toxicity:** **Imazalil** degrades slowly in soil, with a half-life of up to 76.3 days, and can negatively affect soil bacterial communities [8]. In aquatic environments, **imazalil** can cause oxidative stress and disrupt the endocrine system in fish; its toxicity may be synergistic when mixed with other pesticides like azoxystrobin [5].

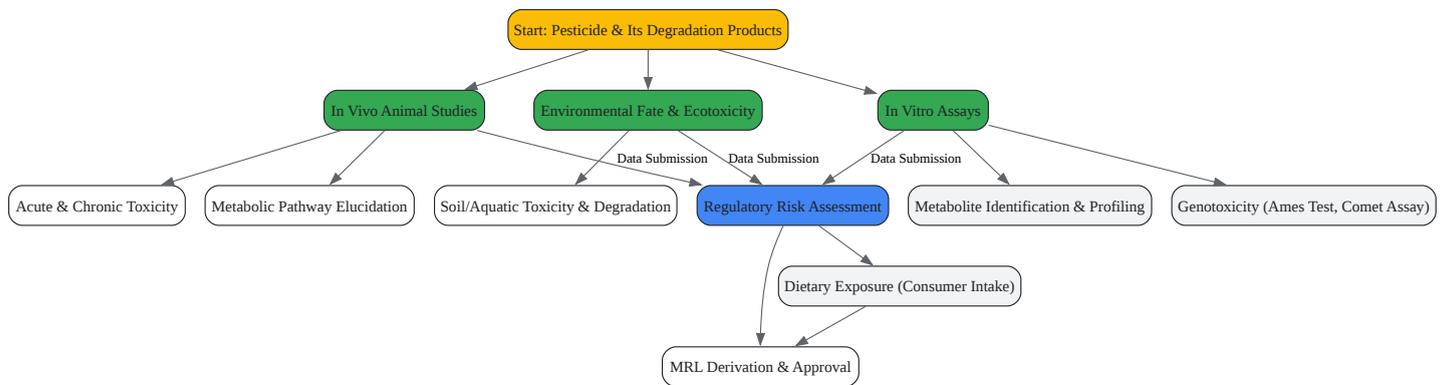
Regulatory Status and Data Gaps

The safety evaluation of **imazalil** has evolved significantly, with recent conclusions changing the risk picture.

- Resolution of Major Data Gaps:** For years, the toxicological assessment of metabolites R014821, FK-772, and FK-284 was a major data gap, preventing definitive consumer risk assessments and leading to tentative maximum residue levels (MRLs) in the EU [6]. The **2025 EFSA assessment** has concluded that these metabolites are unlikely to be genotoxic, and the toxicological reference values for the parent **imazalil** can be applied to them as a worst-case approach [7]. This has allowed for the confirmation of MRLs for key uses like citrus fruits.
- Persisting Uncertainties and mixture effects:** While the genotoxicity of specific metabolites appears resolved, other concerns remain. The **U.S. EPA classifies imazalil as a probable carcinogen** [1] [2]. Furthermore, studies show that the **long-term consumption of fungicide-treated fruits may still pose genotoxic risks** [1] [2], and the combined toxic effects of **imazalil** with other pesticides in the environment can be greater than those of the individual compounds [5].

Experimental Workflow for Toxicity Assessment

The diagram below outlines a generalized workflow for evaluating the toxicity of a pesticide and its degradation products, integrating key methods from the research.



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Interpretation Guide

Key conclusions from recent research that professionals should consider:

- **Metabolite Concerns Addressed:** The recent EFSA opinion significantly changes the risk landscape for **imazalil**, as major uncertainties regarding the genotoxicity of its key metabolites have been resolved [7].
- **Parent Compound Remains a Concern:** The primary risks are still associated with the parent **imazalil** compound, which has documented toxic effects on the liver, potential carcinogenicity, and

negative impacts on environmental species [3] [5].

- **Mixture Toxicity is Critical:** The synergistic effects observed when **imazalil** is mixed with other pesticides like azoxystrobin highlight a crucial area for future research and regulatory consideration, as real-world exposure is rarely to a single compound [5].

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